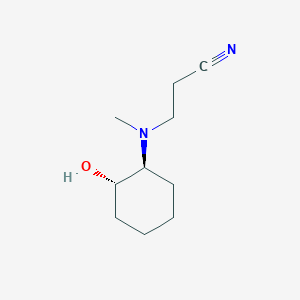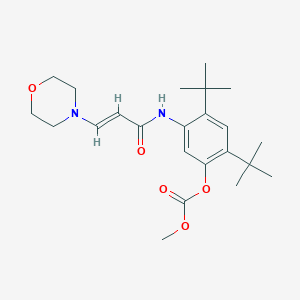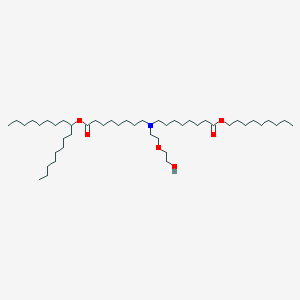
3-(((1S,2S)-2-Hydroxycyclohexyl)(methyl)amino)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((1S,2S)-2-Hydroxycyclohexyl)(methyl)amino)propanenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxycyclohexyl group, a methylamino group, and a propanenitrile group. The stereochemistry of the compound, indicated by the (1S,2S) configuration, plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1S,2S)-2-Hydroxycyclohexyl)(methyl)amino)propanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexanone derivative followed by the introduction of the nitrile group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((1S,2S)-2-Hydroxycyclohexyl)(methyl)amino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often
Eigenschaften
Molekularformel |
C10H18N2O |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
3-[[(1S,2S)-2-hydroxycyclohexyl]-methylamino]propanenitrile |
InChI |
InChI=1S/C10H18N2O/c1-12(8-4-7-11)9-5-2-3-6-10(9)13/h9-10,13H,2-6,8H2,1H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
RVDLEYFYVJGPID-UWVGGRQHSA-N |
Isomerische SMILES |
CN(CCC#N)[C@H]1CCCC[C@@H]1O |
Kanonische SMILES |
CN(CCC#N)C1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362926.png)

![N-(4-tert-butylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362942.png)
![Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13362943.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B13362946.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362950.png)
![3-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362952.png)
![N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B13362961.png)



![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362997.png)
![6-(2-Methyl-3-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362999.png)

